Structural and Synthetic Profiling of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride in Targeted Therapeutics
Structural and Synthetic Profiling of 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Hydrochloride in Targeted Therapeutics
Executive Summary
The compound 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride (also known as 2-amino-5-acetylthiazole hydrochloride) is a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a highly functionalized 1,3-thiazole core, this intermediate is critical in the development of targeted oncology therapeutics, most notably as the primary building block for the pan-Aurora kinase inhibitor CYC116. This technical whitepaper details the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of this crucial chemical entity.
Physicochemical Profiling & Structural Dynamics
The 2-aminothiazole pharmacophore is characterized by its dual capacity to act as both a hydrogen bond donor (via the exocyclic amine) and an acceptor (via the ring nitrogen and acetyl oxygen). The formulation of this compound as a hydrochloride salt significantly enhances its aqueous solubility and prevents the oxidative degradation typical of free primary amines.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of both the free base and its stabilized hydrochloride salt 1[1], 2[2]:
| Parameter | Free Base | Hydrochloride Salt |
| CAS Registry Number | 53159-71-0 | 1315368-82-1 |
| Molecular Formula | C5H6N2OS | C5H7ClN2OS |
| Molecular Weight | 142.18 g/mol | 178.63 g/mol |
| Topological Polar Surface Area (TPSA) | 84.2 Ų | 84.2 Ų |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Complexity Score | N/A | 128 |
Synthetic Methodology & Self-Validating Protocols
To ensure high-fidelity synthesis, the following protocols employ a self-validating framework where each chemical transformation is immediately verified via orthogonal analytical techniques.
Protocol 1: Hantzsch-Type Cyclization (Free Base Synthesis)
Objective: Construct the 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one core.
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Reaction Setup: Dissolve 3-chloro-2,4-pentadione (1.0 eq) in absolute ethanol. Add thiourea (1.0 eq) portion-wise at room temperature 3[3].
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Thermal Cyclization: Reflux the mixture for 3 hours.
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Causality: Absolute ethanol provides optimal solubility for the precursors while acting as a poor solvent for the resulting product. Refluxing provides the thermodynamic energy required to overcome the activation barrier of the initial nucleophilic attack of the sulfur onto the alpha-haloketone, followed by dehydration to close the thiazole ring.
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Isolation & Validation: Cool to room temperature, filter the resulting white solid, and wash with cold ethanol.
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Self-Validation Step: Confirm the disappearance of the haloketone starting material via TLC (EtOAc:Hexane 1:1). Validate the structural integrity via 1 H-NMR (DMSO- d6 ): the presence of a characteristic thiazole C4-H singlet at ~7.8 ppm and an acetyl methyl singlet at ~2.3 ppm confirms successful ring closure.
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Protocol 2: Hydrochloride Salt Formulation
Objective: Convert the free base to the stable hydrochloride salt (CAS 1315368-82-1).
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Protonation: Suspend the validated free base in anhydrous diethyl ether. Bubble dry HCl gas through the suspension until saturation is achieved.
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Causality: The free amine is susceptible to oxidative degradation. Protonation forms a highly crystalline hydrochloride salt, drastically improving shelf-life, reducing hygroscopicity, and enhancing aqueous solubility for downstream biological assays.
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Isolation & Validation: Filter the precipitate and dry under vacuum.
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Self-Validation Step: Validate the salt formation via elemental analysis (monitoring for the addition of ~36.5 g/mol mass) and observe a downfield shift of the amine protons in 1 H-NMR due to protonation.
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Protocol 3: Downstream Synthesis of CYC116 API
Objective: Elongate the thiazole scaffold to form the Aurora kinase inhibitor CYC116.
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Enaminone Formation: Heat the thiazole intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
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Microwave Condensation: React the enaminone with 1-(4-morpholinophenyl)guanidine under microwave irradiation at 150°C.
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Causality: Microwave heating provides rapid, homogeneous energy transfer, overcoming the severe steric hindrance of the bulky morpholinophenyl group. This ensures high-yield pyrimidine cyclization without the thermal degradation seen in conventional heating.
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Validation: Purify via preparative HPLC.
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Self-Validation Step: Validate the final API via LC-MS, confirming the target mass of CYC116.
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Fig 1: Step-by-step synthetic workflow from precursors to the active API CYC116.
Pharmacological Application: Aurora Kinase Inhibition
The 2-aminothiazole derivative CYC116 is a potent, orally available ATP-competitive inhibitor of Aurora A, B, and C kinases5[5]. It demonstrates high target affinity, inhibiting Aurora A and B with IC 50 values of 44 nM and 19 nM, respectively 3[3].
By binding to the ATP pocket, the thiazole scaffold prevents kinase phosphorylation. This disruption halts centrosome function and spindle formation, inactivating the spindle assembly checkpoint. Consequently, cancer cells undergo defective cytokinesis, resulting in polyploidy, multinucleation, and ultimately, apoptotic cell death.
Fig 2: Mechanism of action of CYC116 inhibiting Aurora kinases to induce apoptosis.
Safety, Handling, and Regulatory Data
When handling 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one hydrochloride, strict laboratory safety protocols must be observed. According to notified Classification and Labelling (C&L) inventories 6[6], the compound triggers the following GHS hazard classifications:
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Acute Tox. 4: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).
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Skin Irrit. 2: Causes skin irritation (H315).
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Eye Irrit. 2A: Causes serious eye irritation (H319).
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STOT SE 3: May cause respiratory irritation or drowsiness/dizziness (H336).
Personnel must utilize appropriate PPE, including nitrile gloves, safety goggles, and work exclusively within a certified fume hood to prevent inhalation of the crystalline dust.
References
- ECHEMI Database. "1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one Formula." ECHEMI.
- DOKUMEN.PUB. "Chemical Drug Design 9783110374490." DOKUMEN.PUB.
- ASAU.RU. "Chemical Drug Design (Thiazole: A privileged scaffold in drug discovery)." ASAU.RU.
- NextSDS Database. "1-(2-amino-1,3-thiazol-5-yl)ethan-1-one hydrobromide - Hazard Classifications." NextSDS.
- Guidechem Database. "EN300-79970 1315368-82-1 wiki." Guidechem.
